(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[3-cyclohexyl-1-hydroxy-2-(undecylamino)propyl]amino]pentanediamide (2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[3-cyclohexyl-1-hydroxy-2-(undecylamino)propyl]amino]pentanediamide N-terminally acylated analog of LF 11. Displays enhanced antibacterial and LPS-binding activities.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0013310
InChI: InChI=1S/C77H138N24O12/c1-6-8-9-10-11-12-13-14-22-39-88-59(43-49-26-16-15-17-27-49)71(110)97-58(35-37-63(80)104)69(108)100-60(44-50-45-92-52-29-19-18-28-51(50)52)72(111)98-57(34-36-62(79)103)68(107)94-53(31-23-40-89-75(82)83)61(102)46-93-65(48(5)7-2)74(113)99-56(33-25-42-91-77(86)87)67(106)96-55(30-20-21-38-78)70(109)101-64(47(3)4)73(112)95-54(66(81)105)32-24-41-90-76(84)85/h18-19,28-29,45,47-49,53-60,64-65,71,88,92-93,97,110H,6-17,20-27,30-44,46,78H2,1-5H3,(H2,79,103)(H2,80,104)(H2,81,105)(H,94,107)(H,95,112)(H,96,106)(H,98,111)(H,99,113)(H,100,108)(H,101,109)(H4,82,83,89)(H4,84,85,90)(H4,86,87,91)/t48-,53-,54-,55-,56-,57-,58-,59?,60-,64-,65-,71?/m0/s1
SMILES: CCCCCCCCCCCNC(CC1CCCCC1)C(NC(CCC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)CNC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)O
Molecular Formula: C77H138N24O12
Molecular Weight: 1592.1 g/mol

(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[3-cyclohexyl-1-hydroxy-2-(undecylamino)propyl]amino]pentanediamide

CAS No.:

VCID: VC0013310

Molecular Formula: C77H138N24O12

Molecular Weight: 1592.1 g/mol

* For research use only. Not for human or veterinary use.

(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[3-cyclohexyl-1-hydroxy-2-(undecylamino)propyl]amino]pentanediamide -

Description N-terminally acylated analog of LF 11. Displays enhanced antibacterial and LPS-binding activities.
Product Name (2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[3-cyclohexyl-1-hydroxy-2-(undecylamino)propyl]amino]pentanediamide
Molecular Formula C77H138N24O12
Molecular Weight 1592.1 g/mol
IUPAC Name (2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[3-cyclohexyl-1-hydroxy-2-(undecylamino)propyl]amino]pentanediamide
Standard InChI InChI=1S/C77H138N24O12/c1-6-8-9-10-11-12-13-14-22-39-88-59(43-49-26-16-15-17-27-49)71(110)97-58(35-37-63(80)104)69(108)100-60(44-50-45-92-52-29-19-18-28-51(50)52)72(111)98-57(34-36-62(79)103)68(107)94-53(31-23-40-89-75(82)83)61(102)46-93-65(48(5)7-2)74(113)99-56(33-25-42-91-77(86)87)67(106)96-55(30-20-21-38-78)70(109)101-64(47(3)4)73(112)95-54(66(81)105)32-24-41-90-76(84)85/h18-19,28-29,45,47-49,53-60,64-65,71,88,92-93,97,110H,6-17,20-27,30-44,46,78H2,1-5H3,(H2,79,103)(H2,80,104)(H2,81,105)(H,94,107)(H,95,112)(H,96,106)(H,98,111)(H,99,113)(H,100,108)(H,101,109)(H4,82,83,89)(H4,84,85,90)(H4,86,87,91)/t48-,53-,54-,55-,56-,57-,58-,59?,60-,64-,65-,71?/m0/s1
Standard InChIKey AUHGQKBFMDAWAQ-BSHYLFJSSA-N
Isomeric SMILES CCCCCCCCCCCNC(CC1CCCCC1)C(N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CN[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)O
SMILES CCCCCCCCCCCNC(CC1CCCCC1)C(NC(CCC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)CNC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)O
Canonical SMILES CCCCCCCCCCCNC(CC1CCCCC1)C(NC(CCC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)CNC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)O
PubChem Compound 90488941
Last Modified Feb 18 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator